Cas no 2411201-48-2 (N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide)
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide
- EN300-7472286
- N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide
- Z3033933022
- 2411201-48-2
-
- Inchi: 1S/C10H16N2O2/c1-2-9(13)11-3-4-12-5-10(6-12)7-14-8-10/h2H,1,3-8H2,(H,11,13)
- InChI Key: QFYISAKIZOGXJY-UHFFFAOYSA-N
- SMILES: O1CC2(C1)CN(CCNC(C=C)=O)C2
Computed Properties
- Exact Mass: 196.121177757g/mol
- Monoisotopic Mass: 196.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 41.6Ų
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7472286-0.05g |
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide |
2411201-48-2 | 95.0% | 0.05g |
$768.0 | 2025-03-10 | |
| Enamine | EN300-7472286-0.1g |
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide |
2411201-48-2 | 95.0% | 0.1g |
$804.0 | 2025-03-10 | |
| Enamine | EN300-7472286-0.25g |
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide |
2411201-48-2 | 95.0% | 0.25g |
$840.0 | 2025-03-10 | |
| Enamine | EN300-7472286-0.5g |
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide |
2411201-48-2 | 95.0% | 0.5g |
$877.0 | 2025-03-10 | |
| Enamine | EN300-7472286-2.5g |
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide |
2411201-48-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-10 | |
| Enamine | EN300-7472286-5.0g |
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide |
2411201-48-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-10 | |
| Enamine | EN300-7472286-10.0g |
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide |
2411201-48-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-10 | |
| Enamine | EN300-7472286-1.0g |
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide |
2411201-48-2 | 95.0% | 1.0g |
$914.0 | 2025-03-10 |
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide
N-(2-{2-Oxa-6-Azaspiro[3.3]Heptan-6-Yl}Ethyl)Prop-2-Enamide: A Comprehensive Overview
The compound N-(2-{2-Oxa-6-Azaspiro[3.3]Heptan-6-Yl}Ethyl)Prop-2-Enamide, with CAS No. 2411201-48-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a spiro ring system and an amide functional group, making it a promising candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of this compound as a modulator of key biological pathways, particularly in the context of neurodegenerative diseases and cancer. The spiro[3.3]heptane framework, combined with the amide group, provides a versatile platform for chemical modification, enabling researchers to explore its interactions with various biological targets. For instance, N-(2-{2-Oxa-6-Azaspiro[3.3]Heptan-6-Yl}Ethyl)Prop-2-Enamide has been shown to exhibit selective binding to certain G-protein coupled receptors (GPCRs), which are critical in regulating cellular signaling processes.
One of the most intriguing aspects of this compound is its ability to act as a bioisostere for other known therapeutic agents. By replacing certain functional groups with structurally similar moieties, researchers have been able to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. This has opened up new avenues for the development of drugs with improved efficacy and reduced side effects.
In terms of synthesis, the preparation of N-(2-{2-Oxa-6-Azaspiro[3.3]Heptan-6-Yl}Ethyl)Prop-2-Enamide involves a multi-step process that combines elements of spirocyclic chemistry and peptide bond formation. The use of advanced catalytic techniques has significantly streamlined the synthesis process, making it more efficient and scalable for large-scale production.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided valuable insights into its molecular structure and conformational dynamics, which are essential for understanding its biological activity.
Looking ahead, the potential applications of N-(2-{2-Oxa-6-Azaspiro[3.3]Heptan-6-Yl}Ethyl)Prop-2-Enamide extend beyond its current role in drug discovery. Its unique chemical properties make it a valuable tool in chemical biology research, where it can be used to probe complex molecular interactions in living systems.
In conclusion, CAS No. 2411201-48-2 represents a cutting-edge advancement in organic chemistry with far-reaching implications for both academic research and industrial applications. As ongoing studies continue to uncover new dimensions of its functionality, this compound is poised to play a pivotal role in shaping the future of therapeutic development.
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